molecular formula C19H23N7O B2361057 2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one CAS No. 2380144-17-0

2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one

Cat. No.: B2361057
CAS No.: 2380144-17-0
M. Wt: 365.441
InChI Key: JVBXDLPAPUCWAS-UHFFFAOYSA-N
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Description

2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. It features a triazolo-pyrazine core fused with a piperidine ring and a tetrahydrocinnolinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and antiviral properties.

Preparation Methods

The synthesis of 2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazolo-Pyrazine Core: The triazolo-pyrazine core can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 3-methyl-1,2,4-triazole with a suitable pyrazine derivative in the presence of a catalyst can yield the desired triazolo-pyrazine core.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions. For instance, the reaction of the triazolo-pyrazine core with a piperidine derivative under basic conditions can lead to the formation of the desired intermediate.

    Formation of the Tetrahydrocinnolinone Moiety: The final step involves the cyclization of the intermediate with a suitable reagent to form the tetrahydrocinnolinone moiety. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures, enhancing the compound’s complexity and potential biological activity.

Scientific Research Applications

2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including potential drug candidates.

    Biology: It is studied for its potential biological activities, such as anticancer, antimicrobial, and antiviral properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticancer agent. Studies focus on its efficacy, toxicity, and mechanism of action.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:

    DNA Intercalation: The compound can intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This mechanism is particularly relevant for its anticancer activity.

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes, such as kinases or proteases, leading to the disruption of signaling pathways and cellular functions.

    Receptor Binding: The compound can bind to specific receptors on the cell surface, modulating signaling pathways and cellular responses.

Comparison with Similar Compounds

2-(1-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-4-yl)-2,3,5,6,7,8-hexahydrocinnolin-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

2-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-5,6,7,8-tetrahydrocinnolin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O/c1-13-21-22-19-18(20-8-11-25(13)19)24-9-6-15(7-10-24)26-17(27)12-14-4-2-3-5-16(14)23-26/h8,11-12,15H,2-7,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBXDLPAPUCWAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(CC3)N4C(=O)C=C5CCCCC5=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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